molecular formula C6H6Cl2N2O B180139 1-(3,5-Dichloropyrazin-2-yl)ethanol CAS No. 136866-33-6

1-(3,5-Dichloropyrazin-2-yl)ethanol

Cat. No. B180139
M. Wt: 193.03 g/mol
InChI Key: UEWSWHQYNSLCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichloropyrazin-2-yl)ethanol, also known as DCPE, is a chemical compound that belongs to the pyrazine family. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and methanol. DCPE has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Mechanism Of Action

1-(3,5-Dichloropyrazin-2-yl)ethanol acts as a positive allosteric modulator of GABA receptors, which increases the activity of these receptors in response to the binding of GABA. This results in an overall decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as glutamate. 1-(3,5-Dichloropyrazin-2-yl)ethanol also enhances the activity of acetylcholine receptors by binding to a specific site on the receptor, which increases the sensitivity of the receptor to acetylcholine.

Biochemical And Physiological Effects

1-(3,5-Dichloropyrazin-2-yl)ethanol has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. It has also been found to improve cognitive function and memory in animal models, suggesting potential therapeutic applications for neurological disorders, such as Alzheimer's disease and epilepsy.

Advantages And Limitations For Lab Experiments

1-(3,5-Dichloropyrazin-2-yl)ethanol has several advantages for lab experiments, including its high solubility in organic solvents and its ability to selectively modulate the activity of specific neurotransmitter receptors. However, 1-(3,5-Dichloropyrazin-2-yl)ethanol also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and store the compound safely.

Future Directions

There are several potential future directions for research on 1-(3,5-Dichloropyrazin-2-yl)ethanol, including the development of new therapeutic applications for neurological disorders, such as Alzheimer's disease and epilepsy. Further studies are also needed to investigate the long-term effects of 1-(3,5-Dichloropyrazin-2-yl)ethanol on neuronal function and to determine the optimal dosage and administration methods for therapeutic use. Additionally, research is needed to explore the potential interactions between 1-(3,5-Dichloropyrazin-2-yl)ethanol and other drugs or compounds that may affect its activity or toxicity.

Scientific Research Applications

1-(3,5-Dichloropyrazin-2-yl)ethanol has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA receptors, which are involved in regulating neuronal excitability and neurotransmitter release. 1-(3,5-Dichloropyrazin-2-yl)ethanol has also been found to enhance the activity of acetylcholine receptors, which play a critical role in cognitive function and memory.

properties

CAS RN

136866-33-6

Product Name

1-(3,5-Dichloropyrazin-2-yl)ethanol

Molecular Formula

C6H6Cl2N2O

Molecular Weight

193.03 g/mol

IUPAC Name

1-(3,5-dichloropyrazin-2-yl)ethanol

InChI

InChI=1S/C6H6Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2-3,11H,1H3

InChI Key

UEWSWHQYNSLCSK-UHFFFAOYSA-N

SMILES

CC(C1=NC=C(N=C1Cl)Cl)O

Canonical SMILES

CC(C1=NC=C(N=C1Cl)Cl)O

synonyms

1-(3,5-Dichloropyrazin-2-yl)ethanol

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-Dichloro-pyrazine-2-carbaldehyde (5.0 g) was dissolved in dry tetrahydrofuran (100 ml) in a reaction vessel equipped with a magnetic stirring bar under an argon atmosphere. The solution was cooled on an ice-bath before slow addition of 10.3 ml methylmagnesium bromide solution (3M in tetrahydrofuran), keeping the internal temperature in the reaction vessel below 5° C. After the addition the cooling bath was removed and the reaction mixture stirred for another 10 min. Then the reaction mixture was quenched with a saturated aqueous sodium bicarbonate solution (100 ml) and extracted with EtOAc (3×200 ml). The combined aqueous phases were dried over sodium sulfate, filtered and evaporated to afford 1-(3,5-dichloro-pyrazin-2-yl)-ethanol as a dark brown oil. Yield: 5.23 g (96%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two

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